molecular formula C31H34NO2PS B12088384 (R)-N-((S)-(2-(Diphenylphosphanyl)phenyl)(4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide

(R)-N-((S)-(2-(Diphenylphosphanyl)phenyl)(4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide

Cat. No.: B12088384
M. Wt: 515.6 g/mol
InChI Key: SDKABLKXTUENDF-GYSVSWRBSA-N
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Description

  • Preparation Methods

  • Chemical Reactions Analysis

    • The compound can undergo various reactions, including oxidation , reduction , and substitution .
    • Common reagents and conditions used in these reactions are specific to the reaction type and need further investigation.
    • Major products formed from these reactions would depend on the specific reaction pathway.
  • Scientific Research Applications

    • This compound has diverse applications:

        Medicine: It may be investigated for potential pharmaceutical properties due to its unique structure.

        Chemistry: Researchers might explore its reactivity and use it as a chiral building block.

        Biology: It could serve as a tool compound in biological studies.

        Industry: Its applications in industry may include catalysis or material science.

  • Mechanism of Action

    • The exact mechanism by which this compound exerts its effects remains to be elucidated.
    • Molecular targets and pathways involved would require further research.
  • Comparison with Similar Compounds

    • Unfortunately, I don’t have information on similar compounds at the moment. its uniqueness lies in its specific combination of functional groups and stereochemistry.

    Remember that this compound is an intriguing area of study, and further research is needed to fully understand its properties and applications.

    Properties

    Molecular Formula

    C31H34NO2PS

    Molecular Weight

    515.6 g/mol

    IUPAC Name

    N-[(S)-(2-diphenylphosphanylphenyl)-(4-methoxyphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide

    InChI

    InChI=1S/C31H34NO2PS/c1-31(2,3)36(33)32(4)30(24-20-22-25(34-5)23-21-24)28-18-12-13-19-29(28)35(26-14-8-6-9-15-26)27-16-10-7-11-17-27/h6-23,30H,1-5H3/t30-,36?/m0/s1

    InChI Key

    SDKABLKXTUENDF-GYSVSWRBSA-N

    Isomeric SMILES

    CC(C)(C)S(=O)N(C)[C@@H](C1=CC=C(C=C1)OC)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4

    Canonical SMILES

    CC(C)(C)S(=O)N(C)C(C1=CC=C(C=C1)OC)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4

    Origin of Product

    United States

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